
N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It belongs to the class of sulfonylureas and is widely used in scientific research as an inhibitor of chloride channels and anion exchange proteins.
作用机制
The mechanism of action of DIDS involves the inhibition of chloride channels and anion exchange proteins by binding to specific sites on these proteins. DIDS binds to the extracellular domain of the CFTR chloride channel and prevents the channel from opening. It also binds to the intracellular domain of the Ca^2+-activated chloride channel and prevents the channel from closing. DIDS binds to the anion exchange proteins and prevents the exchange of anions across the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS are varied and depend on the specific chloride channel or anion exchange protein that is inhibited. Inhibition of the CFTR chloride channel by DIDS has been shown to reduce the transport of chloride ions across the cell membrane, which can lead to the accumulation of mucus in the lungs and other organs. Inhibition of the Ca^2+-activated chloride channel by DIDS has been shown to reduce the secretion of fluid in the airways, which can lead to dehydration and dryness of the airways. Inhibition of the anion exchange proteins by DIDS has been shown to reduce the transport of anions across the cell membrane, which can affect the pH balance of the cell and lead to acidosis.
实验室实验的优点和局限性
The advantages of using DIDS in lab experiments include its specificity for chloride channels and anion exchange proteins, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using DIDS in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential interference with other cellular processes.
未来方向
For research on DIDS include the development of more specific inhibitors of chloride channels and anion exchange proteins, the investigation of the role of DIDS in the regulation of cellular pH and acid-base balance, and the development of novel therapeutic agents based on the structure and function of DIDS. Additionally, the use of DIDS in combination with other drugs or therapies may provide new avenues for the treatment of diseases such as cystic fibrosis and other respiratory disorders.
合成方法
The synthesis of DIDS involves the reaction of 2,5-dimethylphenylamine, 4-iodoaniline, and benzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure DIDS.
科学研究应用
DIDS has been extensively used in scientific research as an inhibitor of chloride channels and anion exchange proteins. It has been shown to inhibit the activity of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the Ca^2+-activated chloride channel, and the volume-regulated anion channel. DIDS has also been shown to inhibit the activity of several anion exchange proteins, including the band 3 protein, the anion exchanger 1, and the anion exchanger 2.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3S/c1-16-8-9-17(2)21(14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-12-10-18(23)11-13-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPUOEDPCHOCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-iodophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

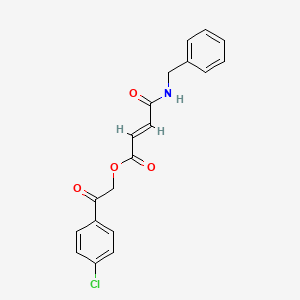
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
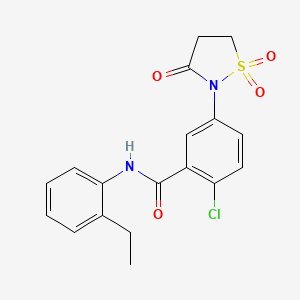
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
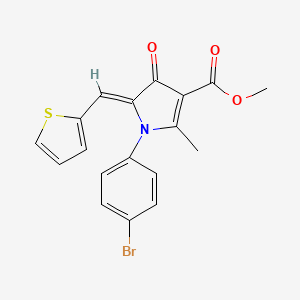
![8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5235226.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
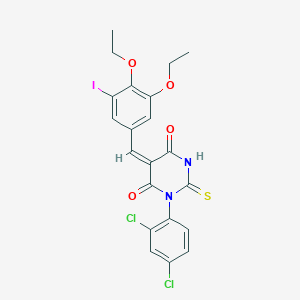
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
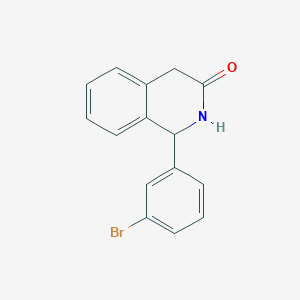
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
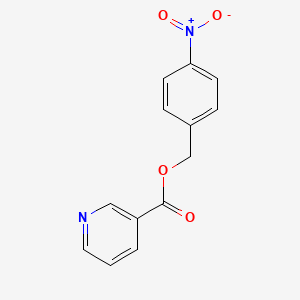
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)